molecular formula C8H6BrClO2 B13521679 2-Bromo-5-methylphenyl chloroformate

2-Bromo-5-methylphenyl chloroformate

Cat. No.: B13521679
M. Wt: 249.49 g/mol
InChI Key: XMISQMMCYFPCKW-UHFFFAOYSA-N
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Description

2-Bromo-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further bonded to a chloroformate group. It is a colorless to pale yellow liquid that is sensitive to moisture and degrades in the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylphenyl chloroformate typically involves the reaction of 2-Bromo-5-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows: [ \text{2-Bromo-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous feeding of 2-Bromo-5-methylphenol and phosgene into a reactor equipped with efficient cooling and stirring mechanisms. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction. The product is then purified through distillation under reduced pressure to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates. [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ]

    Reaction with Alcohols: Formation of carbonate esters. [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]

    Reaction with Carboxylic Acids: Formation of mixed anhydrides. [ \text{this compound} + \text{Carboxylic Acid} \rightarrow \text{Mixed Anhydride} + \text{HCl} ]

Common Reagents and Conditions: These reactions are typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reactions are carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.

Major Products: The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-5-methylphenyl chloroformate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for the protection of amine groups in peptide synthesis. It is also employed in the derivatization of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis.

    Biology: Utilized in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

    Methyl Chloroformate: A simpler chloroformate ester used in similar derivatization reactions.

    Ethyl Chloroformate: Another chloroformate ester with similar reactivity but different physical properties.

    Benzyl Chloroformate: Used for the protection of amine groups in peptide synthesis, similar to 2-Bromo-5-methylphenyl chloroformate.

Uniqueness: this compound is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(2-bromo-5-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3

InChI Key

XMISQMMCYFPCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC(=O)Cl

Origin of Product

United States

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